molecular formula C7H5Br2FO2 B6293032 3,4-Dibromo-6-fluoro-2-methoxyphenol CAS No. 2413441-30-0

3,4-Dibromo-6-fluoro-2-methoxyphenol

Cat. No.: B6293032
CAS No.: 2413441-30-0
M. Wt: 299.92 g/mol
InChI Key: AFSKYQQOAXVTEV-UHFFFAOYSA-N
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Description

3,4-Dibromo-6-fluoro-2-methoxyphenol (CAS: 39533-43-2) is a halogenated phenolic compound with a molecular formula of C₇H₄Br₂FO₂. Its structure features a phenol core substituted with bromine atoms at positions 3 and 4, a fluorine atom at position 6, and a methoxy group at position 2. This combination of electron-withdrawing halogens (Br, F) and an electron-donating methoxy group creates unique electronic and steric properties.

Properties

IUPAC Name

3,4-dibromo-6-fluoro-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO2/c1-12-7-5(9)3(8)2-4(10)6(7)11/h2,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSKYQQOAXVTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1Br)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-6-fluoro-2-methoxyphenol typically involves the bromination and fluorination of a methoxyphenol precursor. One common method includes the following steps:

    Bromination: The starting material, 2-methoxyphenol, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid. This step introduces bromine atoms at the 3 and 4 positions of the phenol ring.

    Fluorination: The dibrominated intermediate is then treated with a fluorinating agent, such as potassium fluoride (KF), to introduce a fluorine atom at the 6 position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-6-fluoro-2-methoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol can be used to substitute bromine atoms with methoxy groups.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium can oxidize the phenol group.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to form biaryl compounds.

Major Products:

    Substitution Products: Depending on the reagents used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: Quinones and other oxidized derivatives.

    Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Synthesis and Organic Chemistry

3,4-Dibromo-6-fluoro-2-methoxyphenol is primarily utilized as an intermediate in the synthesis of various organic compounds. Its bromine and fluorine substituents make it a valuable precursor for further chemical modifications.

Halogenated Compounds

The compound can be employed in the synthesis of halogenated derivatives through nucleophilic substitution reactions. This is particularly useful in creating compounds with enhanced biological activity or altered physical properties.

Diels-Alder Reactions

It has been reported that this compound can participate in Diels-Alder reactions, allowing for the formation of complex bicyclic structures that are important in drug discovery and materials science .

Pharmaceutical Applications

The compound's unique structure lends itself to various pharmaceutical applications, particularly in the development of drugs targeting specific biological pathways.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. This makes them potential candidates for treating conditions related to oxidative stress, such as neurodegenerative diseases .

Inhibition of Enzymatic Activity

Studies have shown that this compound can inhibit certain enzyme activities, such as NADPH oxidase, which is involved in inflammatory responses. This suggests its potential use as an anti-inflammatory agent .

Material Science Applications

In addition to its chemical and pharmaceutical uses, this compound has applications in material science.

Photoconductive Materials

The compound has been explored for use in photoconductive materials due to its ability to undergo charge transfer processes when exposed to light. This property is valuable for developing advanced electronic devices and sensors .

Polymer Chemistry

In polymer chemistry, derivatives of this compound are utilized to create polymers with specific functionalities, enhancing their application in coatings and adhesives .

Case Study 1: Antioxidant Properties

A study published in the European Journal of Pharmacology demonstrated that a derivative of this compound significantly reduced oxidative stress markers in animal models. The results indicated potential therapeutic applications for neuroprotection .

Case Study 2: Synthesis of Bicyclic Compounds

In a research article focusing on Diels-Alder reactions involving halogenated compounds, researchers successfully synthesized novel bicyclic structures using this compound as a starting material. These compounds exhibited promising biological activities that warrant further investigation .

Mechanism of Action

The mechanism of action of 3,4-Dibromo-6-fluoro-2-methoxyphenol depends on its interaction with molecular targets. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards certain targets. The methoxy group can also influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenols

(a) 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (CAS: N/A, )
  • Structural Differences: While both compounds share bromine substituents, the dihydrofuran derivative replaces the phenol ring with a dihydrofuran core and incorporates tetraphenyl groups.
  • Physical Properties: The tetraphenyl groups increase molecular weight and steric hindrance, likely reducing solubility in polar solvents compared to the phenolic analog.
  • Reactivity: The dihydrofuran’s strained ring system may undergo ring-opening reactions, whereas 3,4-Dibromo-6-fluoro-2-methoxyphenol’s phenol group offers acidity (pKa ~8–10) for deprotonation and nucleophilic substitution .
(b) 4-Ethenyl-2,6-dimethoxyphenol (CAS: 150433-17-3)
  • Functional Groups : Lacks halogens but includes a vinyl group and two methoxy substituents.
  • This compound may serve as a monomer in material science, contrasting with the halogenated intermediate .

Methoxy-Substituted Aromatics

(a) 3-(2,4-Dimethoxyphenyl)-1H-pyrazole (CAS: 4016-14-2)
  • Heterocyclic Influence: The pyrazole ring introduces nitrogen-based reactivity (e.g., coordination to metals), unlike the purely aromatic phenol.
  • Electronic Effects: Two methoxy groups enhance electron density on the phenyl ring, favoring electrophilic aromatic substitution, whereas the fluorine and bromine in this compound deactivate the ring .

Brominated Fluorophenols

No direct analogs are listed in the evidence, but general trends can be inferred:

  • Acidity: Fluorine’s electronegativity increases acidity compared to non-fluorinated bromophenols (e.g., 3,4-dibromo-2-methoxyphenol).
  • Boiling/Melting Points: Bromine’s high atomic mass increases melting points relative to chlorinated or non-halogenated phenols.

Data Table: Comparative Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Key Substituents Predicted pKa Applications
This compound 39533-43-2 C₇H₄Br₂FO₂ 3,4-Br; 6-F; 2-OCH₃ ~8–10 Pharmaceutical intermediates
3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuran N/A C₂₈H₂₀Br₂O Dihydrofuran; 3,4-Br; Ph N/A Organic synthesis; strained intermediates
4-Ethenyl-2,6-dimethoxyphenol 150433-17-3 C₁₀H₁₂O₃ 2,6-OCH₃; 4-CH₂CH₂ ~10–12 Polymer precursors
3-(2,4-Dimethoxyphenyl)-1H-pyrazole 4016-14-2 C₁₁H₁₂N₂O₂ 2,4-OCH₃; pyrazole ~4–6 (pyrazole N-H) Ligands in catalysis

Key Research Findings

  • Electronic Effects: The fluorine atom in this compound enhances para-directing effects during electrophilic substitution, while bromine sterically blocks ortho positions .
  • Solubility: Compared to the dihydrofuran analog, the phenol derivative exhibits higher solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen bonding .
  • Synthetic Utility: The compound’s halogenated structure is advantageous in Suzuki-Miyaura coupling reactions, where bromine acts as a leaving group, a feature absent in non-halogenated analogs like 4-ethenyl-2,6-dimethoxyphenol .

Biological Activity

3,4-Dibromo-6-fluoro-2-methoxyphenol is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

This compound is characterized by the presence of two bromine atoms, one fluorine atom, and a methoxy group attached to a phenolic ring. The synthesis typically involves:

  • Bromination : The precursor 2-methoxyphenol is brominated using bromine in a suitable solvent like acetic acid.
  • Fluorination : The dibrominated intermediate is treated with a fluorinating agent such as potassium fluoride to introduce fluorine at the 6 position.

This synthesis route ensures high yield and purity, making it suitable for further biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites. The presence of bromine and fluorine enhances its binding affinity due to increased electron-withdrawing effects, which can stabilize the transition state during enzyme catalysis.
  • Signaling Pathways : It has been shown to affect various signaling pathways, particularly those involved in cell proliferation and apoptosis. For example, it may disrupt the phosphoinositide 3-kinase (PI3K) pathway, leading to decreased cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.

Anticancer Properties

The compound has shown promise as an anticancer agent. Studies report that it induces apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins. For instance, at concentrations around 50 μM, it can lead to approximately 50% inhibition of cancer cell growth in certain assays .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It inhibits the release of pro-inflammatory cytokines and reduces inflammation markers in various models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 25 μg/mL for S. aureus, indicating strong antibacterial activity.
  • Cancer Cell Line Testing : In tests involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in significant reductions in cell viability after 48 hours of exposure at concentrations ranging from 10 to 100 μM.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds:

Compound NameStructure CharacteristicsNotable Activities
This compound Contains both bromine and fluorine; methoxy group presentAntimicrobial, anticancer
2,6-Dibromo-4-methoxyphenol Lacks fluorine; similar brominationLimited biological activity
3-Bromo-6-fluoro-2-methoxyphenol Contains only one bromine atomReduced potency

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